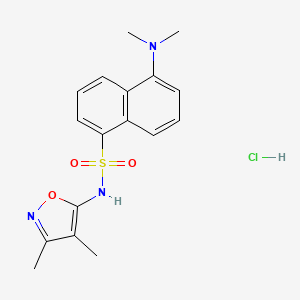
BMS-986104 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-986104 (hydrochloride) is a novel sphingosine-1-phosphate receptor modulator developed by Bristol-Myers Squibb. It is designed to modulate the sphingosine-1-phosphate receptor 1, which plays a crucial role in immune cell trafficking. This compound has shown promise in preclinical studies for its potential therapeutic applications, particularly in autoimmune diseases .
Méthodes De Préparation
The synthesis of BMS-986104 (hydrochloride) involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as alkylation, cyclization, and functional group transformations. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods for BMS-986104 (hydrochloride) would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
BMS-986104 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
BMS-986104 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study sphingosine-1-phosphate receptor modulation and its effects on cellular signaling pathways.
Biology: It is used to investigate the role of sphingosine-1-phosphate receptors in immune cell trafficking and inflammation.
Medicine: It has potential therapeutic applications in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Industry: It can be used in the development of new drugs targeting sphingosine-1-phosphate receptors
Mécanisme D'action
BMS-986104 (hydrochloride) exerts its effects by selectively modulating the sphingosine-1-phosphate receptor 1. This receptor is involved in the regulation of immune cell trafficking, and its modulation can lead to the sequestration of lymphocytes in lymphoid tissues, thereby reducing their presence in the bloodstream and sites of inflammation. The compound demonstrates ligand-biased signaling, which means it can selectively activate certain signaling pathways while avoiding others, potentially reducing side effects .
Comparaison Avec Des Composés Similaires
BMS-986104 (hydrochloride) is unique compared to other sphingosine-1-phosphate receptor modulators due to its ligand-biased signaling and improved safety profile. Similar compounds include:
Fingolimod (Gilenya): The first oral therapy for relapsing-remitting multiple sclerosis, but it causes dose-dependent bradycardia.
Siponimod (Mayzent): Another sphingosine-1-phosphate receptor modulator used for multiple sclerosis, with a different receptor selectivity profile.
Ozanimod (Zeposia): Used for multiple sclerosis and ulcerative colitis, with a similar mechanism of action but different pharmacokinetic properties
BMS-986104 (hydrochloride) differentiates itself by demonstrating equivalent efficacy in preclinical models with a better cardiovascular and pulmonary safety profile .
Propriétés
Numéro CAS |
1622180-39-5 |
|---|---|
Formule moléculaire |
C22H36ClNO |
Poids moléculaire |
365.99 |
Nom IUPAC |
[(1R,3S)-1-amino-3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol;hydrochloride |
InChI |
InChI=1S/C22H35NO.ClH/c1-2-3-4-5-6-17-7-8-19-14-20(10-9-18(19)13-17)21-11-12-22(23,15-21)16-24;/h9-10,14,17,21,24H,2-8,11-13,15-16,23H2,1H3;1H/t17-,21+,22-;/m1./s1 |
Clé InChI |
WCKKBCDBFSCZPU-VELQMZPHSA-N |
SMILES |
CCCCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(C3)(CO)N.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BMS-986104; BMS 986104; BMS986104. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride](/img/structure/B606213.png)



![(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B606219.png)
![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol;hydrochloride](/img/structure/B606220.png)
